Tupichigenin C

Description

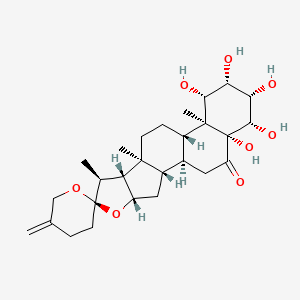

Tupichigenin C is a 5β-spirostane-type steroidal sapogenin isolated from the underground parts of Tupistra chinensis . Its structure was elucidated as 1β,2β,3β,4β,5β-pentahydroxyspirost-25(27)-en-6-one, characterized by a pentahydroxylated A-ring and a ketone group at C-6 . This compound is part of a broader family of spirostanol sapogenins, which are valued for their roles as precursors in steroid hormone synthesis and their bioactivities, including anti-inflammatory and cytotoxic properties .

Properties

Molecular Formula |

C27H40O8 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14S,15S,16S,17S,18R)-14,15,16,17,18-pentahydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one |

InChI |

InChI=1S/C27H40O8/c1-12-5-8-26(34-11-12)13(2)19-17(35-26)10-16-14-9-18(28)27(33)23(32)21(30)20(29)22(31)25(27,4)15(14)6-7-24(16,19)3/h13-17,19-23,29-33H,1,5-11H2,2-4H3/t13-,14+,15-,16-,17-,19-,20+,21-,22+,23-,24-,25-,26+,27-/m0/s1 |

InChI Key |

HNYLXUBOIKJGSP-SXQRTKJDSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=O)[C@]5([C@@]4([C@@H]([C@@H]([C@@H]([C@@H]5O)O)O)O)C)O)C)O[C@]16CCC(=C)CO6 |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC(=O)C5(C4(C(C(C(C5O)O)O)O)C)O)C)OC16CCC(=C)CO6 |

Synonyms |

1beta,2beta,3beta,4beta,5beta-pentahydroxyspi rost-25(27)-en-6-one tupichigenin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Structural Differences

Hydroxylation Patterns :

- This compound has five hydroxyl groups (1β,2β,3β,4β,5β), while Tupichigenin D and E lack one or two hydroxyls, respectively .

- The presence of a C-6 ketone distinguishes this compound from Tupichigenin B, which has a C-6 hydroxyl group .

Stereochemistry: this compound and B share A/B cis-ring junctions, confirmed via NOESY correlations . Tupichigenin D and E exhibit distinct optical rotations ([α]D values), reflecting differences in hydroxyl group orientations .

Functional Groups :

Bioactivity Comparison

- Cytotoxicity: Tupichigenin E and flavan derivatives (e.g., Tupichinol A) show cytotoxicity, but this compound’s activity remains less characterized .

- Binding Affinity : this compound demonstrates stronger binding affinity (−7.26 kcal/mol) in molecular dynamics simulations compared to other ligands, likely due to its ketone and hydroxyl groups .

Q & A

Q. What spectroscopic methods are critical for confirming the structural identity of Tupichigenin C, and how should data contradictions be resolved?

this compound’s structure (1β,2β,3β,4β,5β-pentahydroxyspirost-25(27)-en-6-one) is confirmed via NMR (1H, 13C), MS, and [α]D analysis . Contradictions in spectral interpretations (e.g., hydroxyl group configurations or double-bond positions) should be addressed by cross-validating data with analogous spirostanol sapogenins, such as Tupichigenin B or F, and referencing established spectral libraries . For unresolved discrepancies, computational modeling (e.g., DFT calculations) or X-ray crystallography is recommended to resolve stereochemical ambiguities .

Q. What plant sources and extraction protocols yield this compound with high purity?

this compound is isolated from Tupistra chinensis rhizomes using methanol extraction followed by repeated column chromatography (silica gel, Sephadex LH-20) and HPLC purification . Key methodological considerations include:

- Solvent polarity optimization to minimize co-elution with structurally similar sapogenins.

- Purity validation via TLC and HPLC-ELSD, ensuring ≥95% purity for pharmacological assays .

Q. How can researchers ensure reproducibility in this compound isolation and characterization?

Adhere to NIH preclinical guidelines by documenting:

- Exact plant collection details (geographical origin, season).

- Chromatography conditions (column dimensions, flow rates, solvent gradients).

- Spectroscopic instrument parameters (e.g., NMR solvent, temperature) . Supplementary materials should include raw spectral data and chromatograms to enable replication .

Advanced Research Questions

Q. What experimental design challenges arise in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Challenges include regioselective functionalization of the pentahydroxy spirostane backbone. Methodological solutions:

- Use protective groups (e.g., acetyl, benzyl) to target specific hydroxyls .

- Employ enzymatic catalysis for stereospecific modifications.

- Validate synthetic intermediates via HR-MS and 2D NMR (HSQC, HMBC) to confirm structural integrity .

Q. How should researchers address contradictory pharmacological data for this compound across studies?

Contradictions (e.g., varying IC50 values in cytotoxicity assays) may stem from differences in:

- Cell lines or assay protocols (e.g., MTT vs. ATP-based viability tests).

- Compound solubility (use of DMSO vs. cyclodextrin carriers). Mitigation strategies:

- Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled solvent concentrations).

- Apply meta-analysis to identify trends across studies, adjusting for variables like purity and storage conditions .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression models (e.g., log-dose vs. response) with software such as GraphPad Prism.

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities for targets like steroidogenic enzymes or membrane receptors.

- Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-reference results with transcriptomic/proteomic datasets to identify downstream pathways .

Comparative and Methodological Questions

Q. What criteria distinguish this compound from its structural analogs (e.g., Tupichigenin B, F) in mixed extracts?

Key discriminators:

- MS/MS fragmentation patterns (e.g., m/z 446.63 for this compound vs. 464.65 for Tupichigenin F) .

- [α]D values: this compound = −24.4° vs. Tupichigenin F = −61.8° (CHCl3) .

- NMR chemical shifts (e.g., C-6 ketone signal at δ ~210 ppm in this compound) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Use rodent models with standardized dosing (oral, IV) and LC-MS/MS for plasma concentration tracking.

- Monitor hepatic/renal toxicity markers (ALT, creatinine) and histopathology.

- Include positive controls (e.g., cisplatin for toxicity benchmarks) and justify sample sizes via power analysis .

Data Management and Reporting

Q. What are the best practices for curating and sharing this compound research data?

- Deposit raw spectra in repositories like Zenodo or ChemSpider with unique DOIs.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

- Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.